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Compound of Interest

Compound Name: 2-Cyano-2-phenylpropanamide

Cat. No.: B15434635

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Cyano-2-
phenylpropanamide, a compound of interest in medicinal chemistry and materials science.
This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with the detailed experimental protocols for acquiring
such spectra.

Core Spectroscopic Data

Precise experimental data for 2-Cyano-2-phenylpropanamide is not readily available in public
databases. However, data from a closely related analogue, 2-Cyano-N-methyl-N-
phenylpropanamide, offers valuable insights into the expected spectroscopic characteristics.
The primary difference is the presence of a methyl group on the amide nitrogen in the
analogue. The core structure and, therefore, many of the key spectroscopic signals are
expected to be similar.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR) Data (Predicted)
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The *H NMR spectrum is expected to show signals corresponding to the aromatic protons of
the phenyl group, the amide protons, and the methyl protons.

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
) Aromatic protons
~7.3-7.5 Multiplet 5H
(CeH5s)
) Amide protons (-
~6.0-7.0 Broad Singlet 2H
CONHz)
~1.9 Singlet 3H Methyl protons (-CHs)

13C NMR (Carbon-13) NMR Data (Predicted)

The 13C NMR spectrum will provide information on the different carbon environments within the

molecule.
Chemical Shift (8) (ppm) Assignment
~170-175 Amide Carbonyl (C=0)
~135-140 Quaternary Aromatic Carbon (C-Ar)
~128-130 Aromatic CH (C-Ar)
~125-127 Aromatic CH (C-Ar)
~118-122 Nitrile Carbon (C=N)
~45-50 Quaternary Carbon (C-CN)
~25-30 Methyl Carbon (-CH3)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies.
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Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Strong, Broad N-H stretch (Amide)
3100-3000 Medium C-H stretch (Aromatic)
2950-2850 Medium C-H stretch (Aliphatic)
2260-2200 Medium C=N stretch (Nitrile)[1]
~1680 Strong C=0 stretch (Amide)
1600, 1480 Medium-Weak C=C stretch (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and elemental composition.

The molecular formula for 2-Cyano-2-phenylpropanamide is C10H10N20, with a calculated

exact mass of approximately 174.08 Da[2].

m/z Interpretation
174 Molecular lon [M]*
159 [M - CHs]*

130 [M - CONHz]*

103 [CeHs-C-CN]*

77 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: For a typical *H NMR spectrum, dissolve 5-25 mg of the compound in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry
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NMR tube[3]. For 3C NMR, a more concentrated sample of 50-100 mg is recommended[3].
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift calibration[3].

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: Acquire the 'H NMR spectrum using a standard pulse sequence. For the
13C NMR spectrum, proton decoupling is typically employed to simplify the spectrum to single
lines for each carbon environment.

e Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase the resulting spectrum and calibrate the chemical shift scale using the
internal standard. Integrate the signals in the *H NMR spectrum to determine the relative
proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample like 2-Cyano-2-phenylpropanamide, the KBr pellet method is a common
technique[4].

o Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained[4].

o Pellet Formation: Place the mixture into a pellet die and apply high pressure using a
hydraulic press to form a thin, transparent pellet[4].

o Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record
a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental
interferences. Then, acquire the sample spectrum.

o Spectral Range: Typically, spectra are recorded in the range of 4000 to 400 cm~—1[5].

Electron lonization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that causes fragmentation of the molecule, providing
structural information.
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e Sample Introduction: Introduce a small amount of the volatile sample (typically in the
microgram range) into the ion source of the mass spectrometer, often via a direct insertion
probe or after separation by gas chromatography[6]. The sample is vaporized by heating
under high vacuum[7].

« lonization: Bombard the gaseous sample molecules with a high-energy electron beam
(typically 70 eV)[8]. This causes the molecules to ionize and fragment.

o Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound.
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Compound Synthesis & Purification

Synthesis of 2-Cyano-2-phenylpropanamide
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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